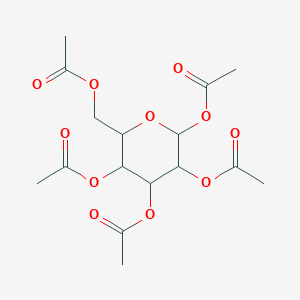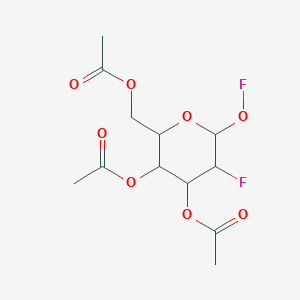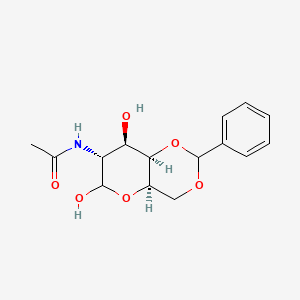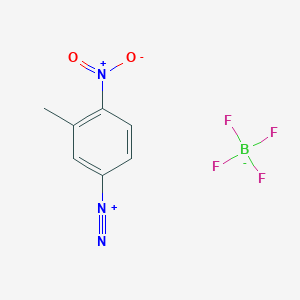
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C7H6N3O2•BF4 and a molecular weight of 250.97. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is typically used in research settings and is known for its stability and reactivity under specific conditions .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is used in various scientific research applications:
Chemistry: It is employed in the synthesis of azo dyes and other complex organic molecules.
Biology: Utilized in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Used in the production of dyes, pigments, and as an intermediate in organic synthesis
Safety and Hazards
3-Methyl-4-nitrobenzenediazonium Tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing dusts or mists, and protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-methyl-4-nitroaniline. The process begins with the nitration of 3-methylaniline to form 3-methyl-4-nitroaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid to yield the diazonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and diazotization reactions. These processes are carried out under controlled conditions to ensure the safety and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Major Products Formed
Substitution Reactions: Products include 3-methyl-4-halobenzenes, 3-methyl-4-hydroxybenzenes, and 3-methyl-4-cyanobenzenes.
Coupling Reactions: Azo compounds such as 3-methyl-4-nitroazobenzenes.
Reduction Reactions: 3-methyl-4-aminobenzenes.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, forming covalent bonds with nucleophiles. The nitro group can also undergo reduction, leading to the formation of amino derivatives. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzenediazonium tetrafluoroborate: Similar in structure but lacks the methyl group at the 3-position.
4-Methoxybenzenediazonium tetrafluoroborate: Contains a methoxy group instead of a nitro group.
4-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine atom instead of a nitro group
Uniqueness
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. The methyl group provides electron-donating effects, while the nitro group is electron-withdrawing, creating a unique balance that affects the compound’s chemical behavior .
Eigenschaften
CAS-Nummer |
24964-88-3 |
|---|---|
Molekularformel |
C7H6BF4N3O2 |
Molekulargewicht |
250.95 g/mol |
IUPAC-Name |
3-methyl-4-nitrobenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C7H6N3O2.BF3.FH/c1-5-4-6(9-8)2-3-7(5)10(11)12;2-1(3)4;/h2-4H,1H3;;1H/q+1;;/p-1 |
InChI-Schlüssel |
HLVQIFYQLNQNQY-UHFFFAOYSA-M |
SMILES |
[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-] |
Kanonische SMILES |
B(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-].[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


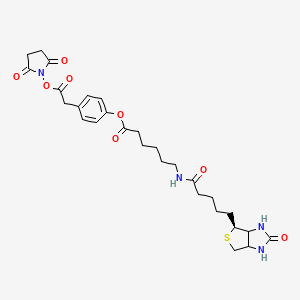

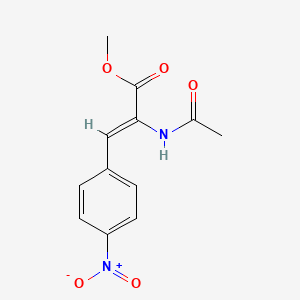

![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)
